Dysprosium(III) chloride hexahydrate

Catalog No.
S1797475
CAS No.
15059-52-6
M.F
Cl3DyH12O6
M. Wt
376.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium(III) chloride hexahydrate

CAS Number

15059-52-6

Product Name

Dysprosium(III) chloride hexahydrate

IUPAC Name

trichlorodysprosium;hexahydrate

Molecular Formula

Cl3DyH12O6

Molecular Weight

376.95

InChI

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

SMILES

O.O.O.O.O.O.Cl[Dy](Cl)Cl

Dysprosium(III) chloride hexahydrate (DyCl3·6H2O) is a highly water- and alcohol-soluble crystalline lanthanide salt that serves as a critical precursor for advanced magnetic, luminescent, and catalytic materials. Unlike its anhydrous counterpart, the hexahydrate form provides a stable, precisely defined stoichiometry (molecular weight 376.95 g/mol) that can be reliably handled and weighed under ambient laboratory conditions. It is heavily utilized in wet-chemical syntheses—such as sol-gel, hydrothermal, and co-precipitation methods—to produce ultra-fine dysprosium fluoride nanoparticles for NdFeB magnet grain boundary diffusion, as well as complex dysprosium-based single-molecule magnets (SMMs) and specialized phosphors . Its high solubility and non-oxidizing chloride counterion make it the preferred dysprosium source for coordinating oxidation-sensitive organic ligands in high-yield industrial and academic workflows.

Substituting dysprosium(III) chloride hexahydrate with anhydrous dysprosium chloride or dysprosium nitrate introduces severe process liabilities. Anhydrous DyCl3 is intensely hygroscopic, rapidly absorbing atmospheric moisture during weighing, which destroys stoichiometric precision and necessitates costly glovebox or high-vacuum handling [1]. Conversely, while dysprosium nitrate is also a soluble hydrate, the nitrate counterion is a strong oxidizer that can degrade sensitive organic ligands (e.g., Schiff bases or hexaaza macrocycles) during the extended reflux steps required for coordination synthesis [2]. Furthermore, substituting dysprosium with lighter lanthanide chlorides (like cerium or neodymium) fundamentally fails in magnetic applications, as they lack the extreme magnetic anisotropy and high spin-orbit coupling required to achieve high coercivity in NdFeB magnets or high effective energy barriers in single-molecule magnets.

Ambient Handling and Stoichiometric Precision vs. Anhydrous DyCl3

For solution-based coordination chemistry, the hexahydrate form offers critical handling advantages over anhydrous dysprosium chloride. Anhydrous DyCl3 is intensely hygroscopic, requiring strict inert-atmosphere handling and high-vacuum sublimation (e.g., 2 x 10^-6 mbar at 90 °C) to prevent moisture-induced degradation [1]. In contrast, DyCl3·6H2O maintains a stable hydration state under standard ambient conditions, allowing for exact stoichiometric weighing. This stability enables direct dissolution in benchtop alcoholic solvents for immediate reflux, eliminating the need for specialized Schlenk line or glovebox infrastructure while maintaining high synthesis yields[2].

Evidence DimensionHandling requirements and stoichiometric stability
Target Compound DataDyCl3·6H2O permits ambient weighing and direct use in benchtop ethanol/methanol reflux.
Comparator Or BaselineAnhydrous DyCl3 requires glovebox handling and high-vacuum (2 x 10^-6 mbar) purification.
Quantified DifferenceEliminates the need for inert-atmosphere infrastructure while preserving stoichiometric accuracy.
ConditionsBenchtop coordination synthesis vs. Schlenk/glovebox techniques.

Procurement of the hexahydrate form drastically reduces synthesis complexity, equipment overhead, and batch-to-batch stoichiometric errors in solution-based manufacturing.

Precursor Efficacy for Ultra-Fine DyF3 Nanoparticle Synthesis

In the enhancement of NdFeB permanent magnets, grain boundary diffusion requires extremely fine dysprosium sources to penetrate deeply into the magnet bulk. Using DyCl3·6H2O as a highly soluble aqueous precursor enables the hydrothermal synthesis of ultra-small DyF3 nanoparticles with diameters of 3 to 7 nm [1]. This is a massive reduction in size compared to conventional bulk-synthesized DyF3 powders, which typically range from 100 nm to several micrometers. The ultra-fine nanoparticles derived from the chloride hexahydrate precursor facilitate superior dip-coating and subsequent thermal diffusion, achieving effective dysprosium penetration depths exceeding 15 mm into bulk NdFeB magnets, thereby dramatically increasing coercivity without sacrificing remanence[2].

Evidence DimensionResulting particle size and diffusion depth
Target Compound DataPrecursor yields 3-7 nm DyF3 nanoparticles enabling >15 mm penetration depth.
Comparator Or BaselineConventional bulk DyF3 powders (>100 nm).
Quantified Difference>10x reduction in particle size, leading to deep, uniform grain boundary diffusion.
ConditionsHydrothermal synthesis followed by dip-coating and thermal diffusion in NdFeB magnets.

Buyers manufacturing high-coercivity NdFeB magnets for EV motors or wind turbines must use this highly soluble precursor to achieve the ultra-fine particle sizes required for efficient grain boundary diffusion.

Superior Magnetic Anisotropy vs. Lighter Lanthanide Chlorides

When synthesizing single-molecule magnets (SMMs), the choice of the central lanthanide ion dictates the operational temperature and magnetic relaxation properties. Complexes synthesized using DyCl3·6H2O with hexaaza macrocycles and axial phenoxy ligands exhibit an exceptionally high effective energy barrier (Ueff) of 300.2 K under an 1800 Oe applied field [1]. If lighter lanthanide chlorides (such as CeCl3·7H2O or NdCl3·6H2O) are substituted, the resulting complexes lack the necessary spin-orbit coupling and pseudo-D6h symmetry compatibility, resulting in drastically lower or non-existent SMM behavior at comparable temperatures [2]. The specific electronic structure of the Dy(III) ion is irreplaceable for maximizing axial magnetic anisotropy.

Evidence DimensionEffective energy barrier (Ueff) for magnetic relaxation
Target Compound DataDy(III) complexes achieve Ueff = 300.2 K.
Comparator Or BaselineLighter lanthanide (Ce, Nd) complexes.
Quantified DifferenceDy(III) provides functional SMM behavior at elevated temperatures, whereas lighter lanthanides fail to produce high-barrier SMMs.
ConditionsAC magnetic susceptibility measurements under 1800 Oe DC field.

For researchers and developers of quantum computing or high-density data storage materials, DyCl3·6H2O is strictly required to achieve the necessary high-temperature magnetic relaxation barriers.

Non-Oxidizing Counterion Suitability vs. Dysprosium Nitrate

The synthesis of advanced dysprosium complexes often requires prolonged heating of the metal salt with sensitive organic ligands, such as Schiff bases or phenanthroline derivatives. DyCl3·6H2O provides a stable, non-oxidizing chloride counterion that is benign toward these organics during extended reflux (e.g., 6 hours in ethanol) [1]. Substituting with dysprosium nitrate hexahydrate introduces a strongly oxidizing nitrate group, which can lead to unwanted oxidative degradation of the ligands or the formation of intractable byproducts. The use of the chloride hexahydrate ensures clean coordination and reliable yields (e.g., ~65% for complex multi-dentate precursors) without the redox interference inherent to nitrate salts [2].

Evidence DimensionLigand integrity and synthesis yield
Target Compound DataChloride counterion allows 6-hour ethanol reflux with intact ligands and ~65% yield.
Comparator Or BaselineNitrate counterion (NO3-).
Quantified DifferencePrevents oxidative degradation of sensitive organic ligands, ensuring viable yields of the target complex.
ConditionsExtended reflux in alcoholic solvents with oxidation-sensitive organic ligands.

Procurement of the chloride salt rather than the nitrate salt is critical to prevent batch failures when synthesizing complex metal-organic frameworks or coordination compounds.

Precursor for NdFeB Grain Boundary Diffusion

Leveraging its high aqueous solubility, DyCl3·6H2O is the optimal precursor for synthesizing ultra-fine (3-7 nm) DyF3 nanoparticles via hydrothermal methods . These nanoparticles are subsequently dip-coated onto NdFeB magnets, enabling deep thermal diffusion (>15 mm) to drastically enhance coercivity for electric vehicle motors and wind turbines while minimizing the total volume of heavy rare earth metals required [1].

Synthesis of High-Barrier Single-Molecule Magnets (SMMs)

Due to the extreme magnetic anisotropy of the Dy(III) ion and the benign nature of the chloride leaving group, this compound is the standard starting material for coordinating with hexaaza macrocycles or Schiff bases . It enables the creation of SMMs with exceptionally high effective energy barriers (Ueff > 300 K), which are critical for the development of high-density data storage and quantum computing architectures.

Solution-Based Phosphor and Luminescent Material Doping

The stable hexahydrate form allows for precise stoichiometric weighing under ambient conditions, making it ideal for sol-gel and co-precipitation synthesis of Dy-doped phosphors . It ensures uniform distribution of dysprosium ions in aqueous or alcoholic solutions, which is essential for modifying the emission properties of LEDs and fluorescent materials.

Dates

Last modified: 08-15-2023

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